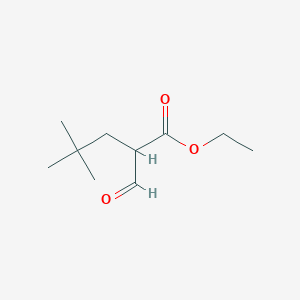
3-Phenyl-5-propylbenzofuran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-propyl-1-benzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of phenols followed by cyclization. For instance, the reaction of 2-hydroxyacetophenone with propyl bromide in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. The use of low-valent titanium catalysts in the McMurry reaction is one such method, where the reductive coupling of carbonyl compounds leads to the formation of benzofuran rings .
化学反応の分析
Types of Reactions
3-phenyl-5-propyl-1-benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of benzofuran-6-one derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofurans depending on the electrophile used.
科学的研究の応用
作用機序
3-フェニル-5-プロピルベンゾフラン-6-オールの作用機序には、特定の分子標的および経路との相互作用が関与しています。 化合物は、酵素や受容体に結合することで、その活性を調節することがあります . 正確な分子標的と経路は、特定の生物学的状況と用途によって異なります .
類似化合物との比較
類似化合物
ベンゾフラン: 構造が単純な母化合物.
2-フェニルベンゾフラン: 構造は似ていますが、2位にフェニル基があります.
5-プロピルベンゾフラン: 構造は似ていますが、5位にプロピル基があります.
独自性
3-フェニル-5-プロピルベンゾフラン-6-オールは、フェニル基とプロピル基の組み合わせが独特で、他のベンゾフラン誘導体と比較して、異なる化学的および生物学的特性を与える可能性があります . この独自性は、さまざまな研究や産業用途で貴重な化合物となっています .
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
3-phenyl-5-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C17H16O2/c1-2-6-13-9-14-15(12-7-4-3-5-8-12)11-19-17(14)10-16(13)18/h3-5,7-11,18H,2,6H2,1H3 |
InChIキー |
TVTFAXVFDNVGTH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=C1O)OC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)



![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)
